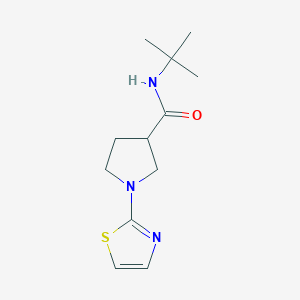

N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a carboxamide group and at the 1-position with a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name |

N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3OS/c1-12(2,3)14-10(16)9-4-6-15(8-9)11-13-5-7-17-11/h5,7,9H,4,6,8H2,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZFQKRXKOYVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:

Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide precursor and a halide source.

Pyrrolidine Formation: The pyrrolidine ring is constructed using a suitable amine precursor and a cyclization agent.

Carboxamide Formation: The carboxamide group is introduced through a reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thioethers or amines.

Substitution: The thiazole and pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Thiazole sulfoxides and sulfones.

Reduction Products: Thioethers and amines.

Substitution Products: Substituted thiazoles and pyrrolidines.

Scientific Research Applications

TRPV3 Modulation

One of the most significant applications of N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is its role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is involved in various physiological processes, including thermosensation and pain perception. Compounds that modulate TRPV3 can have therapeutic implications for pain management and inflammatory conditions.

- Mechanism of Action : The compound acts on TRPV3 by altering its permeability to cations, which can influence neuronal excitability and pain signaling pathways .

Neuroprotective Effects

The compound's ability to modulate ion channels suggests possible neuroprotective effects. Studies on related thiazole derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: TRPV3 Modulation

A study published in a patent document highlighted the development of compounds similar to this compound as TRPV3 modulators. These compounds demonstrated significant effects on pain perception in animal models, indicating their potential for developing new analgesics .

Case Study 2: Anti-Cancer Activity

In a comparative study involving various thiazole derivatives, compounds with structural similarities to this compound were tested against several cancer cell lines. Results showed that these compounds could inhibit cell proliferation and induce apoptosis in a dose-dependent manner .

Summary of Applications

Mechanism of Action

The mechanism by which N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound shares a pyrrolidine-thiazole core with analogs like 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines (Table 1, ). Key distinctions include:

- Substituent Bulk : The tert-butyl group in the target compound contrasts with the indole or pyridine substituents in analogs. This difference may alter lipophilicity (logP) and steric hindrance, affecting membrane permeability or target interactions.

- Electronic Effects : The electron-withdrawing carboxamide group in the target compound vs. the electron-rich indole in analogs could modulate reactivity or binding to biological targets.

Hypothetical Physicochemical Properties (Table 1)

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |

|---|---|---|---|

| Target Compound | ~265.4 | 2.1 | tert-butyl, thiazole |

| 3-[4-(Indol-3-yl)-thiazol]-pyrrolidine | ~324.4 | 3.5 | Indole, pyrrolo[2,3-b]pyridine |

Note: Data inferred from structural analogs due to lack of direct experimental values in provided evidence.

Biological Activity

N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a thiazole moiety. Its molecular formula is , and it exhibits properties typical of small organic molecules used in pharmacology.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

Antiviral Activity

A study highlighted the antiviral potential of thiazole-containing compounds, suggesting that this compound could function as a lead compound for developing antiviral agents. For instance, similar compounds have demonstrated effectiveness against viruses such as HIV and influenza by inhibiting key viral enzymes like neuraminidase .

Anti-inflammatory Effects

Research has shown that related pyrrolidine derivatives possess anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. These compounds were found to inhibit the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation . The potential for reduced ulcerogenic effects makes these compounds attractive for therapeutic use.

Antibacterial Activity

While direct studies on this compound are scarce, thiazole derivatives have been recognized for their antibacterial properties. For example, certain pyrrole-benzamide derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . This suggests that the target compound may also exhibit similar antibacterial effects.

Case Study 1: Antiviral Efficacy

In a study evaluating thiazole derivatives, one compound demonstrated an IC50 value of 0.31 µM against a viral target comparable to known inhibitors like carbenoxolone. This highlights the potential efficacy of this compound in antiviral applications .

Case Study 2: Anti-inflammatory Activity

Another investigation into pyrrolidine derivatives found that certain compounds exhibited dual inhibition of inflammatory pathways with safety profiles superior to traditional NSAIDs. This suggests that modifications in the structure could enhance therapeutic indices while minimizing side effects .

Q & A

Q. What synthetic methodologies are typically employed to prepare N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide?

The compound is synthesized via coupling reactions involving thiazol-2-yl amines and activated carbonyl intermediates. A representative approach involves reacting 1,3-thiazol-2-yl amines with bromopropanoyl chloride under basic aqueous conditions (e.g., Na₂CO₃). Subsequent purification via column chromatography and characterization by NMR (e.g., 400 MHz in DMSO-d₆) and thin-layer chromatography (TLC) on silica gel plates ensures structural fidelity .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed using TLC with silica gel F₂₅₄ plates and NMR spectroscopy to confirm the absence of byproducts. High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for quantitative analysis, as demonstrated in analogous thiazol-2-yl carboxamide syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

¹H/¹³C NMR confirms stereochemistry and functional group placement, while IR spectroscopy validates carbonyl and amide bonds. Mass spectrometry (MS) provides molecular weight verification, and X-ray crystallography (if applicable) resolves absolute configuration .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

Optimize solvent polarity (e.g., dichloromethane), temperature (0–20°C), and catalytic systems (e.g., DMAP with triethylamine). Real-time TLC monitoring allows dynamic adjustment of reaction parameters. Computational tools like density functional theory (DFT) predict intermediate stability to guide solvent selection .

Q. What strategies reconcile contradictions in reported biological activities of thiazol-2-yl carboxamides?

Discrepancies in bioactivity (e.g., antiviral vs. anticancer effects) arise from assay variability. Standardize protocols using consistent cell lines (e.g., MCF-7 for cancer) and ATP-level normalization. Molecular docking studies (e.g., AutoDock Vina) clarify target selectivity, such as kinase vs. receptor binding .

Q. Which computational methods predict the binding affinity of this compound to kinase targets like Src family kinases?

Molecular dynamics (MD) simulations (e.g., GROMACS) and quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., tert-butyl steric effects) with inhibitory potency. Validate predictions via in vitro kinase inhibition assays using purified enzymes .

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

Enantioselective synthesis using chiral auxiliaries (e.g., tert-butyloxycarbonyl groups) isolates stereoisomers. Comparative IC₅₀ profiling against cancer cell lines and molecular docking reveal stereospecific interactions with hydrophobic kinase pockets .

Q. What analytical workflows address challenges in quantifying trace impurities in this compound?

Couple liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards for sensitivity. Accelerated stability studies (40°C/75% RH) identify degradation pathways, guiding storage at −20°C under inert atmospheres .

Q. Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions for amide bond formation to minimize hydrolysis .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to ensure reproducibility .

- Computational Validation : Cross-validate docking results with mutagenesis studies to confirm binding site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.